molecular formula C20H22N2O2S3 B2538204 4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-60-2

4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No.: B2538204
CAS No.: 941234-60-2
M. Wt: 418.59
InChI Key: VGHCXFBXTLFVEH-UHFFFAOYSA-N
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Description

4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a useful research compound. Its molecular formula is C20H22N2O2S3 and its molecular weight is 418.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Studies on similar compounds, such as 4-furylmethylene-2-phenyl-2-oxazolin-5-ones, have been conducted focusing on their synthesis and structural properties. For example, Elnagdi et al. (2002) explored the reactivity of thiazole derivatives with electrophilic reagents, leading to the formation of thiophene derivatives (Elnagdi, M. H., Selim, M., El Latif, F. A. E., & Samia, S., 2002). These studies provide insights into the chemical behavior and potential applications of similar thiazole-based compounds.

Biological Activity

Research on compounds with structures similar to 4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole has shown notable biological activities. For instance, Sreerama et al. (2020) developed a one-pot synthesis method for novel 1,2,3-triazole derivatives, which exhibited significant in vitro antibacterial and free radical scavenging activities (Sreerama, R., N., T., M., R., N., V., & Narsimha, S., 2020). Similarly, Kumar et al. (2013) synthesized sulfonyl derivatives based on isopropyl thiazole that displayed potent antibacterial and antifungal activities, as well as significant antitubercular effects against Mycobacterium tuberculosis (Kumar, G. V. S., Prasad, Y. R., & Chandrashekar, S., 2013). These studies indicate the potential of thiazole-based compounds in pharmaceutical applications.

Antimicrobial and Antitubercular Potential

Compounds structurally related to this compound have shown promising antimicrobial and antitubercular properties. Shinde et al. (2019) synthesized a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives with significant antitubercular activity against Mycobacterium tuberculosis H37Ra strain (Shinde, V., Mahulikar, P., Mhaske, P., Chakraborty, S., Choudhari, A., Phalle, S., Choudhari, P., & Sarkar, D., 2019). This demonstrates the potential of thiazole derivatives in combating tuberculosis, a major global health concern.

Properties

IUPAC Name

4-[5-(4-benzylpiperidin-1-yl)sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S3/c1-15-21-18(14-25-15)19-7-8-20(26-19)27(23,24)22-11-9-17(10-12-22)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHCXFBXTLFVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.